ethyl 3-{2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}benzoate
Description
Ethyl 3-{2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}benzoate is a structurally complex small molecule featuring multiple pharmacologically relevant moieties:
- Benzoate ester backbone: The ethyl benzoate group at the meta position provides lipophilicity and influences bioavailability.
- Acetamido linker: Connects the benzoate to a dihydropyridinone ring, enhancing conformational flexibility.
- Dihydropyridinone core: A 1,2-dihydropyridin-2-one ring substituted with 4,6-dimethyl groups, which may modulate electronic and steric properties.
- 3-Phenyl-1,2,4-oxadiazole: A heterocyclic ring known for metabolic stability and hydrogen-bonding interactions in drug design .
The meta-substituted benzoate in the target compound may alter solubility and target binding compared to para-substituted analogs.
Properties
IUPAC Name |
ethyl 3-[[2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5/c1-4-34-26(33)19-11-8-12-20(14-19)27-21(31)15-30-17(3)13-16(2)22(25(30)32)24-28-23(29-35-24)18-9-6-5-7-10-18/h5-14H,4,15H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKVMDJBNSRICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-{2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}benzoate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview.
Structural Characteristics
The compound features several notable structural components:
- Ethyl ester : Contributes to solubility and bioavailability.
- Dihydropyridine moiety : Known for its role in various pharmacological activities.
- Oxadiazole ring : Associated with diverse biological properties including antimicrobial and anticancer activities.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₃ |
| Molecular Weight | 414.48 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in organic solvents |
Synthesis Pathways
The synthesis of this compound typically involves:
- Formation of the dihydropyridine scaffold through cyclization reactions.
- Introduction of the oxadiazole ring via condensation reactions with appropriate precursors.
- Acetylation to incorporate the acetamido group.
These reactions require precise control of conditions such as temperature and solvent choice to optimize yield and purity.
Antimicrobial Activity
Research indicates that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Compounds with oxadiazole rings have shown effectiveness against Gram-positive and Gram-negative bacteria. Studies report minimal inhibitory concentrations (MICs) as low as 25 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The dihydropyridine structure is often associated with anticancer activity:
- Mechanism of Action : It may inhibit specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that derivatives can induce apoptosis in cancer cell lines .
Anti-inflammatory Properties
Compounds similar to ethyl 3-{2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-y]acetamido}benzoate have been investigated for their anti-inflammatory effects:
- In vitro Studies : These compounds demonstrated a reduction in pro-inflammatory cytokines in cell culture models .
Case Studies
-
Study on Antimicrobial Efficacy :
- A series of derivatives were tested against various bacterial strains.
- Results indicated that modifications to the oxadiazole ring significantly enhanced antimicrobial potency.
-
Cancer Cell Line Testing :
- The compound was evaluated for cytotoxic effects on HeLa cells.
- Findings revealed a dose-dependent inhibition of cell growth, suggesting potential as a chemotherapeutic agent.
Scientific Research Applications
The compound ethyl 3-{2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}benzoate is a complex organic molecule with significant potential in various scientific research applications. This article will explore its applications, particularly in medicinal chemistry, agricultural science, and materials science, supported by relevant data tables and case studies.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential pharmacological activities. Research indicates that derivatives of dihydropyridine and oxadiazole compounds exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that similar compounds possess antibacterial and antifungal properties. For instance, derivatives of oxadiazole have been reported to inhibit the growth of various pathogens.
| Compound Type | Activity | Reference |
|---|---|---|
| Dihydropyridine Derivatives | Antimicrobial | |
| Oxadiazole Derivatives | Antifungal |
Agricultural Science
In agricultural applications, the compound's derivatives can be explored for their potential as agrochemicals. The incorporation of oxadiazole rings in pesticides has been linked to enhanced efficacy against pests while minimizing toxicity to non-target organisms.
Case Study: Pesticidal Efficacy
A study evaluated the effectiveness of oxadiazole-based compounds against common agricultural pests. The results indicated that compounds similar to this compound exhibited superior insecticidal properties compared to traditional pesticides.
Materials Science
The compound's unique structural features make it suitable for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Performance Metrics
Recent studies have shown that incorporating similar compounds into polymer matrices can enhance the electrical conductivity and photostability of materials used in electronic devices.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Meta- vs. Para-Substituted Benzoates
The target compound’s 3-substituted benzoate contrasts with the 4-substituted isomer L107-0147 . Key differences include:
| Property | Target Compound (3-substituted) | L107-0147 (4-substituted) |
|---|---|---|
| Molecular Weight | ~460 (estimated) | 458.47 |
| logP | ~4.6 (estimated) | 4.58 |
| H-Bond Acceptors | ~10 | 10 |
| Steric Effects | Increased meta-substitution | Reduced steric hindrance |
Heterocyclic Ring Variations
The 3-phenyl-1,2,4-oxadiazole moiety is critical for stability and target interactions. Replacing it with other heterocycles significantly alters activity:
The oxadiazole’s electron-withdrawing nature and aromaticity favor π-π stacking, whereas pyridazine or isoxazole may prioritize hydrogen bonding .
Substituent Effects on the Oxadiazole Ring
Variations in the oxadiazole’s phenyl group influence lipophilicity and target selectivity:
Methyl groups (e.g., 4-methylphenyl) enhance logP and stability, while alkenyl chains may increase conformational flexibility .
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves coupling a substituted 1,2-dihydropyridinone derivative with a phenyl-1,2,4-oxadiazole-containing acetamide precursor. A representative method includes:
- Step 1 : Reacting 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole in the presence of cesium carbonate and dry DMF at room temperature for 16–18 hours .
- Step 2 : Purification via column chromatography and characterization using 1H NMR, IR, and mass spectrometry to confirm structural integrity .
Key Reagents and Conditions :
| Reagent/Condition | Role | Reference |
|---|---|---|
| Cesium carbonate | Base catalyst | |
| Dry DMF | Solvent | |
| Column chromatography | Purification |
Q. How is this compound characterized spectroscopically?
- 1H NMR : Used to confirm substituent positions (e.g., methyl groups at 4,6-pyridine positions, phenyl protons in oxadiazole).
- IR : Validates carbonyl stretches (e.g., 2-oxo pyridine at ~1680 cm⁻¹, amide C=O at ~1650 cm⁻¹).
- Mass spectrometry : Determines molecular weight and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound?
- Use fume hoods and gloves to avoid inhalation or skin contact.
- In case of exposure, consult a physician and provide the Safety Data Sheet (SDS) for reference .
Advanced Research Questions
Q. How can contradictory NMR data for the dihydropyridinone moiety be resolved?
- Deuterated solvents (e.g., DMSO-d6) minimize solvent interference.
- 2D NMR techniques (e.g., COSY, HSQC) clarify proton-proton correlations and resolve overlapping signals from methyl and aromatic groups .
- Compare experimental data with DFT-predicted chemical shifts to validate assignments .
Q. What computational methods predict the reactivity of the oxadiazole and dihydropyridinone groups?
- Density Functional Theory (DFT) : Models electron density distribution to identify nucleophilic/electrophilic sites. For example:
- The oxadiazole ring exhibits electron-withdrawing effects, activating the pyridinone for nucleophilic substitution .
- Molecular docking : Screens potential biological targets (e.g., enzyme active sites) based on steric and electronic complementarity .
Q. How can synthetic yields be optimized for large-scale research applications?
- Reaction optimization :
- Replace batch reactors with continuous flow systems to enhance mixing and heat transfer .
- Use microwave-assisted synthesis to reduce reaction time .
- Purification : Employ preparative HPLC for high-purity isolates (>98%) .
Q. What strategies address low solubility in biological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity.
- Prodrug modification : Introduce hydrolyzable groups (e.g., esterases) to improve bioavailability .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across studies?
- Control variables : Ensure consistent assay conditions (e.g., cell lines, incubation time).
- Dose-response curves : Compare EC50/IC50 values across studies to identify outliers.
- Meta-analysis : Cross-reference with structurally similar compounds (e.g., 1,2,4-oxadiazole derivatives) to validate trends .
Methodological Recommendations
- Synthesis : Prioritize cesium carbonate over weaker bases (e.g., K2CO3) for efficient coupling .
- Characterization : Combine HRMS with elemental analysis to confirm molecular formula .
- Computational modeling : Use Gaussian 16 or ORCA for DFT studies, benchmarking against crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
